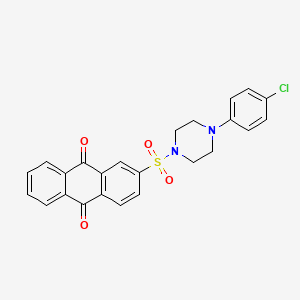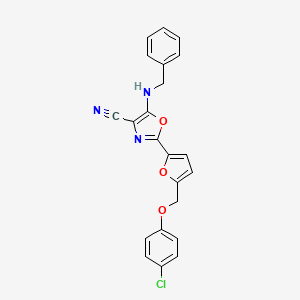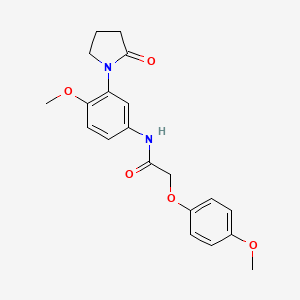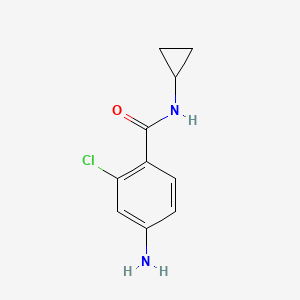![molecular formula C15H20N2O2 B2514169 Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380010-41-1](/img/structure/B2514169.png)
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of piperidine and has a cyclopropyl group attached to it, which makes it unique and interesting for research purposes.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not well-understood. However, it is believed to act by modulating the activity of ion channels, receptors, and enzymes. This compound has been reported to have activity against several biological targets, including voltage-gated sodium channels, GABA receptors, and monoamine oxidase.
Biochemical and Physiological Effects:
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been reported to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. This compound has also been reported to have activity against cancer cells and to enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments include its well-established synthesis method, its unique chemical structure, and its potential applications in drug discovery and development. However, the limitations of using this compound include its limited availability, its relatively high cost, and the lack of a well-understood mechanism of action.
Orientations Futures
There are several future directions for research on Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One direction is to further investigate its mechanism of action and to identify its biological targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound could be used as a lead compound for the development of new drugs for the treatment of various diseases. Finally, more preclinical studies are needed to evaluate the safety and efficacy of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in animal models.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves several steps. The first step is the synthesis of the intermediate compound, 3-(pyridin-4-yloxymethyl)piperidine. This intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product, Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. The synthesis method is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has potential applications in drug discovery and development. It has been reported to have activity against several biological targets, including ion channels, receptors, and enzymes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(13-3-4-13)17-9-1-2-12(10-17)11-19-14-5-7-16-8-6-14/h5-8,12-13H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYPWFOOXQYTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)


![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)




![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)